N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
CAS No.: 2034409-79-3
Cat. No.: VC6614543
Molecular Formula: C20H24N4O2S
Molecular Weight: 384.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034409-79-3 |
|---|---|
| Molecular Formula | C20H24N4O2S |
| Molecular Weight | 384.5 |
| IUPAC Name | N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H24N4O2S/c1-4-24-11-5-6-17(24)20-22-19(26-23-20)13-21-18(25)12-15-7-9-16(10-8-15)27-14(2)3/h5-11,14H,4,12-13H2,1-3H3,(H,21,25) |
| Standard InChI Key | UZXFLQQDGRKDDT-UHFFFAOYSA-N |
| SMILES | CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)SC(C)C |
Introduction
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a unique molecular structure combining a pyrrole ring, oxadiazole moiety, and an acetamide functional group with a phenyl substituent modified by an isopropylthio group. This compound has potential applications in medicinal chemistry due to its structural complexity and the presence of pharmacologically active groups.
Structural Features
The compound's molecular structure consists of:
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Pyrrole Ring: A five-membered nitrogen-containing heterocycle with an ethyl substituent.
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1,2,4-Oxadiazole Ring: A heterocyclic system known for its bioactivity and stability.
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Acetamide Group: A functional group contributing to hydrogen bonding and solubility.
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Phenyl Ring with Isopropylthio Substitution: Enhances hydrophobic interactions and may influence receptor binding.
The molecular formula is C17H20N4O2S, and its calculated molecular weight is approximately 344.44 g/mol.
Synthesis
While specific synthesis protocols for this compound were not detailed in the provided references, compounds of similar structure are typically synthesized through:
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Formation of the Oxadiazole Ring: Using hydrazine derivatives and carboxylic acids or esters.
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Coupling Reactions: To attach the pyrrole and phenyl groups.
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Final Acetamide Functionalization: Achieved by reacting amines with acetic anhydride or similar reagents.
Potential Applications
The compound's structure suggests possible applications in:
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Drug Development: The oxadiazole and pyrrole rings are often associated with antimicrobial, anti-inflammatory, or anticancer activities.
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Molecular Docking Studies: Its functional groups make it a candidate for computational studies targeting enzymes or receptors.
Analytical Characterization
Characterization of such compounds typically involves:
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Nuclear Magnetic Resonance (NMR):
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NMR to identify hydrogen environments.
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NMR for carbon framework analysis.
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Mass Spectrometry (MS):
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To confirm molecular weight.
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Infrared Spectroscopy (IR):
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To detect functional groups like amides () and thioethers ().
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X-ray Crystallography:
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For detailed structural elucidation.
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Biological Activity
Although no specific biological data were available for this compound, structurally related compounds have shown:
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Antimicrobial properties due to oxadiazole rings.
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Anti-inflammatory potential via interaction with enzymes like cyclooxygenase (COX).
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Anticancer activity through inhibition of specific cellular pathways.
Comparative Data Table
| Feature | Description |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.44 g/mol |
| Functional Groups | Pyrrole, Oxadiazole, Acetamide, Phenyl with Isopropylthio substitution |
| Analytical Techniques | NMR, MS, IR, X-ray Crystallography |
| Potential Applications | Drug development (antimicrobial, anti-inflammatory, anticancer) |
| Biological Studies | Not available; predicted activity based on structural analogs |
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